N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound known for its diverse chemical properties and potential applications in scientific research. The structure of this compound includes a tetrazole ring, which is noted for its biological activity, and various aromatic groups that enhance its reactivity. This compound has garnered interest in fields such as medicinal chemistry and materials science due to its unique characteristics.
This compound can be synthesized through various chemical reactions involving multiple steps. It is often studied in the context of its potential therapeutic effects and as a precursor for more complex molecules.
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide falls under the classification of organic compounds with functional groups including amides and sulfides. Its structural complexity places it within the category of heterocyclic compounds due to the presence of the tetrazole ring.
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can be represented using various chemical notation systems:
COC(=O)N(C)C(C=CC=C(C)C=C(C)C)S(=O)(=O)N=C(N)=N
The compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of methoxy groups enhances solubility and bioavailability.
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is capable of undergoing various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is largely attributed to its interaction with specific biological targets:
N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has diverse applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: